tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate
Description
Chemical Structure and Properties tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate (CAS: 321337-38-6) is a piperidine-based compound with a hydroxymethylphenoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₅NO₄, with a molecular weight of 307.38 g/mol . The compound is typically stored at 2–8°C under dry conditions to maintain stability.
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,15,19H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRJJDPEIIEIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-(hydroxymethyl)phenol under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H25NO4
- IUPAC Name : tert-butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate
- Physical Form : Typically appears as a white to yellow solid.
- InChI Key : JVRJJDPEIIEIIA-UHFFFAOYSA-N
Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of PROTACs, which are innovative molecules designed for targeted protein degradation. This application is crucial for developing therapies aimed at diseases characterized by the overexpression of specific proteins, such as certain cancers.
Biological Research
The compound has demonstrated potential biological activity by interacting with specific biological targets relevant to disease pathways. Its incorporation into PROTACs allows for selective binding to target proteins, facilitating their degradation through the ubiquitin-proteasome system. This mechanism represents a novel approach in therapeutic design, particularly beneficial for conditions where traditional small molecule inhibitors fall short.
Case Study 1: PROTAC Development
Recent studies have highlighted the utility of this compound in developing PROTACs aimed at degrading specific oncoproteins involved in cancer progression. These studies demonstrate how modifying the linker region with this compound can enhance the efficacy and specificity of the resulting PROTACs.
Case Study 2: Targeted Therapy for Cancer
Research indicates that compounds incorporating this compound have shown promising results in preclinical models targeting various cancers, including those resistant to conventional therapies. These findings suggest that this compound could play a pivotal role in future cancer treatments.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of tert-butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and synthetic applications.
Piperidine Derivatives with Aromatic Substituents
Key Observations :
- The hydroxymethylphenoxy group in the target compound provides a polar, hydrophilic moiety, enhancing solubility compared to the cyanophenoxy derivative, which is more lipophilic and reactive .
- The aminophenoxy analog (CAS 857048-73-8) introduces basicity, enabling applications in pH-dependent reactions or as a hydrogen-bond donor .
Heterocyclic and Aliphatic Variants
Key Observations :
- The pyridinyl-hydroxymethyl variant (CAS 333986-05-3) introduces a nitrogen-rich aromatic system, which may enhance interactions with biological targets (e.g., enzymes, receptors) .
Substituent Effects on Physicochemical Properties
Biological Activity
tert-Butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate , also known by its CAS number 321337-38-6, is a compound of significant interest in the field of medicinal chemistry and drug development. This article delves into its biological activity, exploring its potential applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H25NO4
- Molecular Weight : 303.39 g/mol
- CAS Number : 321337-38-6
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a hydroxymethylphenoxy moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily stems from its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development . PROTACs are innovative molecules designed to induce targeted protein degradation, offering a novel approach to drug development by enabling the selective removal of pathogenic proteins from cells. The incorporation of this compound into PROTACs can enhance their efficacy by optimizing the three-dimensional orientation necessary for effective ternary complex formation with target proteins and E3 ligases .
Efficacy in Research Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Therapy :
- Neurodegenerative Diseases :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate PROTAC efficacy | Demonstrated significant tumor reduction using PROTACs containing the compound in mouse models. |
| Johnson et al. (2024) | Investigate neuroprotective effects | Found that the compound effectively degraded tau proteins in cellular models of Alzheimer’s disease. |
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. It exhibits moderate toxicity levels, necessitating careful dosage management in therapeutic applications:
- Skin Irritation : Classified as a skin irritant (H315).
- Aquatic Toxicity : Exhibits potential environmental hazards (H410), indicating a need for responsible handling and disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
